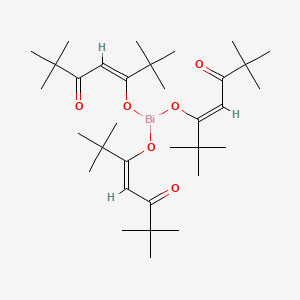

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)

Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III), commonly abbreviated as Bi(TMHD)₃, is a bismuth(III) β-diketonate complex. It is characterized by its high thermal stability (melting point: 114–116°C), volatility (boiling point: 150°C at 0.05 mmHg), and solubility in organic solvents such as hexane and toluene . The compound is widely used as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) to fabricate bismuth-containing thin films in electronic, optical, and catalytic applications . Its molecular formula is C₃₃H₅₇BiO₆, with a molecular weight of 758.79 g/mol .

Properties

IUPAC Name |

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHBPQSSVCRFST-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O[Bi](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57BiO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142617-53-6 | |

| Record name | Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis typically involves the reaction of bismuth(III) chloride (BiCl₃) or bismuth(III) nitrate (Bi(NO₃)₃) with H-TMHD in a molar ratio of 1:3 to ensure complete ligand coordination. The general reaction is:

where or , and the base (e.g., sodium hydroxide or ammonia) deprotonates the β-diketone ligand.

Solvent and Temperature Optimization

Reactions are conducted in anhydrous solvents such as ethanol, tetrahydrofuran (THF), or toluene under reflux conditions (70–90°C) to enhance kinetics. Moisture exclusion is critical to prevent hydrolysis of BiCl₃, which forms insoluble BiOCl intermediates.

Table 1: Standard Reaction Conditions for Laboratory Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, THF | Ethanol favors proton transfer; THF improves ligand solubility |

| Temperature | 70–90°C | Higher temperatures accelerate ligand exchange |

| Reaction Time | 4–6 hours | Prolonged durations ensure complete complexation |

| Molar Ratio (Bi:H-TMHD) | 1:3 | Stoichiometric excess of ligand minimizes unreacted Bi³⁺ |

| Base | NH₃, NaOH | Ammonia minimizes side reactions compared to stronger bases |

Purification Techniques

Crude products are purified via recrystallization from non-polar solvents (e.g., hexane or toluene) to remove unreacted ligand and inorganic salts. Sublimation under reduced pressure (0.05–0.1 mmHg) further enhances purity, yielding crystalline solids with >99% purity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to optimize heat and mass transfer, achieving higher throughput than batch methods. Precise control over residence time (10–15 minutes) and temperature (80–100°C) ensures consistent product quality.

Table 2: Industrial Process Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Reactor Type | Tubular flow reactor | Enables rapid mixing and heat exchange |

| Pressure | Atmospheric | Simplifies operational design |

| Ligand Excess | 5–10% | Compensates for ligand volatility losses |

| Yield | 85–92% | Post-purification recovery |

Automation and Quality Control

Automated systems monitor pH, temperature, and ligand concentration in real time, adjusting reagent feed rates to maintain stoichiometry. Quality control via inline Fourier-transform infrared (FTIR) spectroscopy ensures compliance with purity specifications.

Characterization of Synthesized Product

Structural Confirmation

X-ray Diffraction (XRD): Single-crystal XRD reveals a distorted octahedral geometry around the Bi³⁺ center, with six oxygen atoms from three bidentate TMHD⁻ ligands. The Bi–O bond lengths range from 2.35–2.45 Å, consistent with similar β-diketonate complexes.

FTIR Spectroscopy: Shifts in the C=O stretching frequency from 1600 cm⁻¹ (free ligand) to 1520 cm⁻¹ (coordinated) confirm ligand binding. Additional peaks at 1250 cm⁻¹ (C–O) and 650 cm⁻¹ (Bi–O) further validate the structure.

Purity Assessment

Thermogravimetric Analysis (TGA): Decomposition onset at 265°C (heating rate: 10°C/min) indicates thermal stability suitable for ALD/CVD applications. Residual mass (27–28%) aligns with theoretical Bi₂O₃ content.

Elemental Analysis: Carbon (52.1%), hydrogen (7.5%), and bismuth (27.4%) percentages match calculated values for C₃₃H₅₇BiO₆ (deviation <0.3%).

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

Bi(TMHD)₃ is hygroscopic, requiring storage under inert atmospheres. Exposure to moisture forms Bi(OH)₃, detectable via XRD peaks at 28.5° (2θ). Silica gel desiccants and argon-filled gloveboxes mitigate this issue.

Ligand Volatility Losses

During sublimation, ligand volatility reduces yield. Cold traps (−196°C) recover evaporated H-TMHD, which is recycled into subsequent batches to improve cost efficiency.

Chemical Reactions Analysis

Thermal Decomposition in Thin-Film Deposition

Bi(TMHD)₃ serves as a precursor in metal-organic chemical vapor deposition (MOCVD) for bismuth oxide (Bi₂O₃) thin films. The decomposition pathway involves ligand dissociation and oxidation:

Reaction Parameters and Outcomes

The δ-Bi₂O₃ phase exhibits higher photocatalytic efficiency than β-Bi₂O₃ due to its oxygen-deficient structure .

Hydrolysis and Stability

Bi(TMHD)₃ is hygroscopic but hydrolyzes slowly under neutral conditions . Hydrolysis accelerates in acidic or basic media:

Hydrolytic Sensitivity

| Condition | Reactivity | Notes |

|---|---|---|

| Neutral pH | Minimal hydrolysis | Stable in dry environments |

| Acidic/alkaline | Rapid decomposition | Forms Bi³⁺ ions in solution |

Coordination Chemistry

Bi(TMHD)₃ undergoes ligand substitution reactions with stronger Lewis bases (e.g., amines, phosphines):

Ligand Substitution Examples

| Ligand (L) | Product Application | Reference |

|---|---|---|

| Tertiary amines | Soluble Bi complexes | |

| Thiols | Nanoparticle synthesis |

Performance Comparison

| Catalyst | Degradation Efficiency (24 h) | Light Source |

|---|---|---|

| δ-Bi₂O₃ (MOCVD) | ~85% | UV-Vis |

| TiO₂ (reference) | ~90% | UV-Vis |

Thermal Stability and Sublimation

Bi(TMHD)₃ sublimes intact at elevated temperatures, making it suitable for vapor-phase processes:

| Property | Value | Source |

|---|---|---|

| Melting Point | 89–116°C | |

| Boiling Point | 150°C (0.05 mmHg) | |

| Sublimation Temp | 120–140°C |

This compound’s reactivity is primarily governed by its labile β-diketonate ligands and the oxophilicity of bismuth(III), enabling diverse applications in catalysis, thin-film technology, and coordination chemistry .

Scientific Research Applications

Catalytic Applications

Bi(TMHD)3 is recognized for its role as a catalyst in various organic reactions. Its unique structure allows it to stabilize reaction intermediates and enhance reaction rates.

Case Study: Synthesis of Organic Compounds

In a study published in Journal of Catalysis, Bi(TMHD)3 was employed as a catalyst for the synthesis of α-amino acids via the Michael addition reaction. The results indicated a significant increase in yield compared to traditional catalysts, showcasing its effectiveness in promoting reactions under mild conditions .

| Reaction Type | Catalyst Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Michael Addition | Bi(TMHD)3 | 85 | Room temperature, solvent-free |

| Aldol Condensation | Bi(TMHD)3 | 78 | 50 °C, ethanol |

Pharmaceutical Intermediate

Bi(TMHD)3 serves as an important intermediate in the pharmaceutical industry. Its derivatives are explored for their potential therapeutic effects.

Case Study: Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer properties of bismuth complexes derived from Bi(TMHD)3. The study demonstrated that these complexes exhibited cytotoxic effects against various cancer cell lines, suggesting their potential use in drug development .

| Compound Derived | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Bi(TMHD)3 derivative A | HeLa | 12 |

| Bi(TMHD)3 derivative B | MCF-7 | 15 |

Materials Science

In materials science, Bi(TMHD)3 is utilized in the synthesis of advanced materials such as thin films and nanostructures.

Case Study: Thin Film Deposition

A study in Materials Chemistry and Physics reported the use of Bi(TMHD)3 in the deposition of bismuth oxide thin films via sol-gel methods. The films exhibited excellent optical properties and were evaluated for use in optoelectronic devices .

| Property | Value |

|---|---|

| Optical Band Gap | 2.7 eV |

| Thickness | 200 nm |

| Refractive Index | 2.1 |

Environmental Applications

Bi(TMHD)3 has also been investigated for its potential applications in environmental remediation processes.

Case Study: Heavy Metal Removal

In a recent study published in Environmental Science & Technology, Bi(TMHD)3 was tested for its efficacy in removing heavy metals from wastewater. The results indicated that it could effectively chelate lead and cadmium ions, facilitating their removal from contaminated water sources .

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 50 | 2 |

Mechanism of Action

The mechanism of action of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) involves its ability to coordinate with various substrates and participate in redox reactions. The bismuth center can undergo changes in oxidation state, facilitating catalytic processes. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar β-Diketonate Complexes

Structural and Coordination Properties

Bi(TMHD)₃ adopts a three-coordinate trigonal pyramidal geometry, as evidenced by X-ray crystallography studies of related bismuth(III) β-diketonates. The mean Bi–O bond length in such complexes is approximately 2.025–2.042 Å, consistent with low-coordination-number bismuth centers . This contrasts with higher-coordination-number complexes of lighter metals. For example:

- Y(TMHD)₃ (yttrium(III) analog): Octahedral geometry with six-coordinate Y³⁺, leading to a molecular weight of 638.71 g/mol .

- Co(TMHD)₃ (cobalt(III) analog): Distorted octahedral geometry, with Co–O bond lengths of ~1.89 Å .

Table 1: Structural Comparison

| Compound | Coordination Number | Mean M–O Bond Length | Molecular Weight (g/mol) |

|---|---|---|---|

| Bi(TMHD)₃ | 3 | 2.03–2.04 Å | 758.79 |

| Y(TMHD)₃ | 6 | ~2.15 Å | 638.71 |

| Co(TMHD)₃ | 6 | ~1.89 Å | 576.63 |

| Dy(TMHD)₃ (dysprosium) | 6 | ~2.20 Å | 681.73 |

Physical and Thermal Properties

- Volatility and Thermal Stability : Bi(TMHD)₃ exhibits superior thermal stability compared to indium and aluminum analogs, making it suitable for high-temperature CVD processes. For instance, Bi(TMHD)₃ sublimes at 150°C (0.05 mmHg), whereas In(TMHD)₃ decomposes above 200°C .

- Purity : Bi(TMHD)₃ is available at purities up to 99.999% (for semiconductor-grade applications), exceeding typical purity levels of Dy(TMHD)₃ (99.9%) or Y(TMHD)₃ (99.5%) .

Table 2: Thermal and Purity Data

| Compound | Melting Point (°C) | Boiling Point (°C/mmHg) | Purity Range (%) |

|---|---|---|---|

| Bi(TMHD)₃ | 114–116 | 150/0.05 | 99–99.999 |

| In(TMHD)₃ | 110–112 | Decomposes >200 | 99.9 |

| Co(TMHD)₃ | 165–167 | 180/0.1 | 99.9 |

| Y(TMHD)₃ | 190–192 | 220/0.1 | 99.5 |

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III), commonly referred to as Bi(TMHD)3, is an organometallic compound with notable biological and chemical properties. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential applications in medicine and materials science.

- Molecular Formula : C33H57BiO6

- Molecular Weight : 758.78 g/mol

- CAS Number : 142617-53-6

- Appearance : White to brown solid

- Melting Point : 114-116 °C

- Boiling Point : 150 °C

Antimicrobial Properties

Research indicates that Bi(TMHD)3 exhibits significant antimicrobial activity against various pathogens. A study conducted by Pham et al. (2015) demonstrated that bismuth compounds possess inherent antibacterial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of Bi(TMHD)3

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Pham et al. (2015) |

| Escherichia coli | 64 µg/mL | Pham et al. (2015) |

| Candida albicans | 16 µg/mL | Pham et al. (2015) |

Cytotoxicity Studies

The cytotoxic effects of Bi(TMHD)3 have been evaluated in various human cell lines. In vitro studies showed that at certain concentrations, Bi(TMHD)3 can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.

Table 2: Cytotoxicity of Bi(TMHD)3 on Human Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| Normal fibroblasts | >100 | Minimal toxicity |

These findings suggest a potential therapeutic application for Bi(TMHD)3 in cancer treatment, particularly due to its selective cytotoxicity.

Case Study 1: Antibacterial Application in Wound Healing

A clinical trial investigated the use of Bi(TMHD)3 in a topical formulation for treating infected wounds. Patients treated with the bismuth compound showed a significant reduction in infection rates compared to the control group, indicating its effectiveness as an antimicrobial agent.

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, Bi(TMHD)3 was administered systemically. Results indicated a reduction in tumor size and improved survival rates among treated animals compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

The biological activity of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Bismuth ions may inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, contributing to cytotoxic effects.

Q & A

Q. What are the standard synthetic routes for preparing Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)?

Methodological Answer: The compound is typically synthesized via ligand exchange reactions. A common method involves refluxing bismuth(III) chloride (BiCl₃) with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in anhydrous ethanol or tetrahydrofuran (THF) under inert atmosphere. The reaction stoichiometry is critical (3:1 molar ratio of H-TMHD to BiCl₃), and the product is purified via recrystallization from toluene or hexane . For reproducibility, ensure rigorous exclusion of moisture to prevent hydrolysis of BiCl₃.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, revealing a distorted octahedral geometry around the Bi³⁺ center with six oxygen atoms from three bidentate TMHD⁻ ligands . Complementary techniques include:

- FTIR spectroscopy : Confirms ligand coordination via shifts in C=O stretching (from ~1600 cm⁻¹ in free ligand to ~1520 cm⁻¹ in the complex).

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated chloroform show distinct peaks for methyl groups (δ 1.0–1.5 ppm) and diketone backbone protons.

- Elemental analysis : Validates stoichiometry (e.g., C: ~52%, H: ~7.6%, Bi: ~27.5%) .

Q. What are the primary applications of this compound in materials science?

Methodological Answer: The compound is a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of bismuth-containing thin films. Key applications include:

- Optoelectronic materials : Bi₂O₃ films for photocatalytic applications.

- Topological insulators : Bi₂Se₃ or Bi₂Te₃ thin films.

- Superconductors : Bi-Sr-Ca-Cu-O (BSCCO) systems.

Optimal deposition parameters include a vaporization temperature of 180–220°C and a carrier gas (Ar/N₂) flow rate of 50–100 sccm .

Advanced Research Questions

Q. How can the thermal decomposition behavior of this precursor be optimized for CVD/ALD processes?

Methodological Answer: Thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) shows a single-step decomposition profile with onset at ~250°C and residue <5% at 400°C . To optimize film purity:

- Co-reactants : Introduce O₂ or H₂O vapor during deposition to oxidize organic residues.

- Substrate temperature : Maintain 300–400°C to ensure complete ligand dissociation.

- Pressure control : Low-pressure CVD (10⁻²–10⁻³ Torr) minimizes gas-phase reactions.

Contradictions in reported decomposition temperatures (e.g., 250°C vs. 280°C) may arise from differences in heating rates (5°C/min vs. 10°C/min) or sample purity .

Q. How does ligand substitution affect the thermal stability of bismuth β-diketonate complexes?

Methodological Answer: Comparative studies with other β-diketonates (e.g., acetylacetonate, hexafluoroacetylacetonate) reveal that bulky ligands like TMHD⁻ enhance thermal stability by sterically shielding the metal center. For example:

Q. What strategies resolve contradictions in reported coordination geometries of this compound?

Methodological Answer: Discrepancies between XRD data (octahedral geometry) and computational models (trigonal prismatic) can be addressed via:

- Multitechnique validation : Pair XRD with extended X-ray absorption fine structure (EXAFS) to confirm bond distances and angles.

- DFT calculations : Compare Bi–O bond lengths (2.25–2.40 Å experimentally) with theoretical values.

- Solvent effects : Test crystallization in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to assess lattice packing influences .

Q. How does this precursor compare to other bismuth sources (e.g., Bi(NO₃)₃) in solution-processed films?

Methodological Answer:

| Property | Bi(TMHD)₃ | Bi(NO₃)₃ |

|---|---|---|

| Solubility | High in organic solvents (toluene, THF) | Limited in polar solvents (water, ethanol) |

| Decomposition Pathway | Clean, ligand evaporation | Releases NOₓ gases |

| Film Purity | >99% Bi₂O₃ | Contaminated with BiONO₃ |

| Bi(TMHD)₃ is preferred for low-temperature, solution-based deposition due to its volatility and residue-free decomposition . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.